2,4-Di-tert-butylphenol-d19 (Major)
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Overview
Description
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a deuterated derivative of a phenolic compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the methyl and ethyl groups, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves the deuteration of the corresponding non-deuterated phenol. The process begins with the preparation of the starting material, which is 4,6-di-tert-butylphenol. This compound is then subjected to a deuteration reaction using deuterium gas (D2) or deuterated reagents such as deuterated methyl iodide (CD3I) and deuterated ethyl iodide (C2D5I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
Scientific Research Applications
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications .
Mechanism of Action
The mechanism of action of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves the interaction of its phenolic group with molecular targets. The deuterium atoms enhance the stability of the compound and reduce the rate of metabolic degradation. This makes it an ideal candidate for use in NMR spectroscopy and other analytical techniques. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A non-deuterated analog used as an antioxidant in various applications.
2,4-Di-tert-butylphenol: Another non-deuterated analog with similar chemical properties
Uniqueness
4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable for applications in NMR spectroscopy and other analytical techniques where deuterium labeling is essential .
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
225.44 g/mol |
IUPAC Name |
2-deuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D |
InChI Key |
ICKWICRCANNIBI-ZNMCCVASSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
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